molecular formula C16H21F3N2O2 B2940910 N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-(trifluoromethyl)benzamide CAS No. 1421460-06-1

N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-(trifluoromethyl)benzamide

Cat. No.: B2940910
CAS No.: 1421460-06-1
M. Wt: 330.351
InChI Key: RQVJYBUJXLGOKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-Methoxyethyl)piperidin-4-yl]-4-(trifluoromethyl)benzamide is a benzamide derivative featuring a piperidine core substituted with a 2-methoxyethyl group at the N1-position and a 4-(trifluoromethyl)benzoyl moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, which is critical for drug-like properties .

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2/c1-23-11-10-21-8-6-14(7-9-21)20-15(22)12-2-4-13(5-3-12)16(17,18)19/h2-5,14H,6-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVJYBUJXLGOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-(trifluoromethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamide derivatives.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural analogs and their distinguishing features:

Compound Name Key Substituents Molecular Weight (g/mol) Yield (%) Bioactivity Notes Reference
Target Compound : N-[1-(2-Methoxyethyl)piperidin-4-yl]-4-(trifluoromethyl)benzamide 2-Methoxyethyl (N1), 4-(trifluoromethyl)benzamide ~372.37 (calculated) N/A Inferred metabolic stability from CF3 group
N-(1-(4-Aminobenzyl)piperidin-4-yl)-4-(difluoromethoxy)benzamide (6f) 4-Aminobenzyl (N1), difluoromethoxy (benzamide) 376.18 76.2 Not specified
N-(1-(4-Guanidinobenzyl)piperidin-4-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide (17e) 4-Guanidinobenzyl (N1), tetrafluoroethoxy (benzamide) 468.19 25.0 Tested in 3T3-L1 adipocyte assay
4-Chloro-N-(1-(4-(3-ethylureido)benzyl)piperidin-4-yl)-2-methoxybenzamide (7e) 4-(3-Ethylureido)benzyl (N1), 4-chloro-2-methoxybenzamide 445.19 39.5 Not specified
N-(Piperidin-4-yl)-4-(trifluoromethyl)benzamide hydrochloride (ECHEMI product) Unsubstituted piperidine, 4-(trifluoromethyl)benzamide (hydrochloride salt) ~328.75 (calculated) N/A Commercial research reagent
3-Methoxy-N-(1-methylpiperidin-4-yl)-4-...benzamide (CAS 1227948-02-8) 1-Methylpiperidin-4-yl, pyrimidinyl-amino-methoxybenzamide 555.55 N/A Anticancer research focus

Key Observations :

  • Substituent Diversity: The N1 position of piperidine is commonly modified with benzyl groups (e.g., 4-aminobenzyl in 6f , guanidinobenzyl in 17e ). The target compound’s 2-methoxyethyl group is less common but may improve solubility compared to aromatic substituents.
  • Benzamide Modifications : The 4-(trifluoromethyl) group in the target compound is shared with ECHEMI’s analog , whereas other analogs use halogens (Cl, F), alkoxy (difluoromethoxy), or heterocyclic attachments (pyrazine, pyrimidine) .
  • Synthetic Yields : Yields for analogs range widely (20.7–76.2%), influenced by steric hindrance and reaction conditions (e.g., guanidine-containing 17e–17i had lower yields due to complex purification ).

Pharmacological and Physicochemical Properties

  • Metabolic Stability : The trifluoromethyl group in the target compound and analogs like 7c (467.20 g/mol ) reduces oxidative metabolism, enhancing half-life .
  • Pyrimidine- and pyrazine-containing derivatives (e.g., 7l, 8c) show anticancer and antimicrobial activity in unrelated studies .

Biological Activity

N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Trifluoromethyl group : A functional group that enhances lipophilicity and metabolic stability.
  • Methoxyethyl substituent : This moiety may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in signaling pathways. Notably, the compound has shown promise in modulating endocannabinoid signaling through inhibition of monoacylglycerol lipase (MAGL), which plays a crucial role in lipid metabolism and neuroprotection.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. The following table summarizes key findings from various studies:

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)19.9Inhibition of MAGL
OVCAR-3 (Ovarian)43.9Induction of apoptosis
COV318 (Ovarian)31.5Cell cycle arrest

These results indicate that the compound selectively inhibits cancer cell growth while sparing normal cells, which is crucial for therapeutic applications.

Neuroprotective Effects

In addition to its anticancer properties, the compound has shown neuroprotective effects by modulating endocannabinoid levels. By inhibiting MAGL, it increases the availability of 2-arachidonoylglycerol (2-AG), a neuroprotective endocannabinoid. This action may have implications for treating neurodegenerative diseases.

Case Studies and Research Findings

  • Study on MAGL Inhibition :
    • A study evaluated the binding affinity of the compound to MAGL using molecular docking simulations, revealing a competitive inhibition mechanism. The binding interactions were characterized by hydrogen bonds with key residues in the active site, enhancing its selectivity over other enzymes in the endocannabinoid system .
  • Antiproliferative Activity :
    • In vitro assays demonstrated that the compound significantly inhibited cell viability in multiple cancer types, particularly those overexpressing MAGL. The structure-activity relationship (SAR) analysis suggested that modifications to the piperidine ring could enhance potency .
  • Pharmacokinetics and Metabolism :
    • Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics, with metabolic stability being enhanced by the trifluoromethyl group. Further investigations are needed to assess its bioavailability and half-life in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.